

Hortein (CAS 346610-88-6): A Technical Guide

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Compound of Interest		
Compound Name:	Hortein	
Cat. No.:	B2819862	Get Quote

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Abstract

Hortein is a polyketide fungal metabolite, first identified in 2001, with the CAS number 346610-88-6.[1] It is distinguished by its unique acenaphtho[1',2':7,8]naphthalene ring system, a structure previously unknown in natural products.[1] This technical guide provides a comprehensive overview of the available scientific information on **Hortein**, including its physicochemical properties, the experimental protocol for its isolation and purification, and the spectroscopic data used for its structural elucidation. To date, extensive research into the biological activity and mechanism of action of **Hortein** is limited.

Physicochemical Properties

Hortein is a brown solid with a molecular formula of C₂₀H₁₂O₆ and a molecular weight of 348.3 g/mol .[1] It is soluble in methanol and dimethyl sulfoxide (DMSO).[1] The compound is a polyketide of fungal origin, produced by the marine fungus Hortea werneckii.[2] This fungus was isolated from the Mediterranean sponge Aplysina aerophoba.[3]



Property	Value	Source
CAS Number	346610-88-6	[1]
Molecular Formula	C20H12O6	[1]
Molecular Weight	348.3 g/mol	[1]
Appearance	Brown solid	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in methanol or DMSO	[1]
UV max (in MeOH)	257, 357 nm	[2]
Storage	-20°C for long-term storage	[1]

Biological Activity

Initial studies on **Hortein** showed no antibacterial or insecticidal activity.[1] Beyond this initial screening, its biological properties and potential pharmacological applications have not been extensively explored.[1] One commercial supplier has anecdotally described **Hortein** as a synthetic histone deacetylase (HDAC) inhibitor; however, this claim is not substantiated by the primary scientific literature and contradicts its documented natural origin.

Experimental Protocols

The following protocols are based on the original research by Brauers et al. (2001) which first described the isolation and characterization of **Hortein**.

Fungal Cultivation and Extraction

The fungus Hortea werneckii was isolated from the marine sponge Aplysina aerophoba, collected from the Mediterranean Sea.

• Cultivation: The fungus was cultivated in a liquid medium containing glucose, peptone, and yeast extract in artificial seawater. Cultures were incubated at room temperature with shaking for a period sufficient to allow for the production of secondary metabolites.



Extraction: The fungal mycelium was separated from the culture broth by filtration. The
mycelium was then extracted with ethyl acetate. The culture filtrate was also extracted with
ethyl acetate. The organic extracts were combined and evaporated to dryness under
reduced pressure to yield a crude extract.

Isolation and Purification of Hortein

- Chromatography: The crude extract was subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.
- Fraction Collection: Fractions were collected and analyzed by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **Hortein** were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

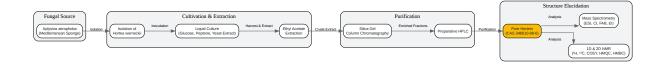
The structure of **Hortein** was determined using a combination of spectroscopic methods:

- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments were conducted to determine the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): Electrospray ionization (ESI), chemical ionization (CI), fast atom bombardment (FAB), and electron ionization (EI) mass spectrometry were used to determine the molecular weight and elemental composition of **Hortein**.[3]

Visualizations

Experimental Workflow for Hortein Isolation and Characterization





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Caption: Workflow for the isolation and structural analysis of Hortein.

Future Directions

The unique chemical structure of **Hortein** warrants further investigation into its biological activities. Modern high-throughput screening methods could be employed to assess its potential as a therapeutic agent in various disease models. Further research is needed to explore its mechanism of action and potential molecular targets. The discrepancy regarding its potential as an HDAC inhibitor should be clarified through direct experimental testing.

Disclaimer: This document is intended for research and informational purposes only. **Hortein** is a chemical compound for laboratory research use and is not intended for human or veterinary use.

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